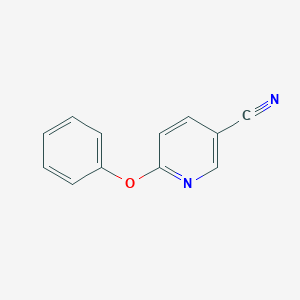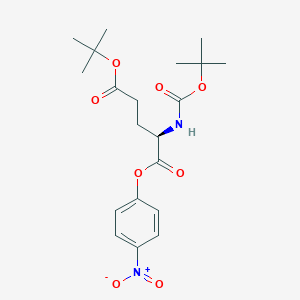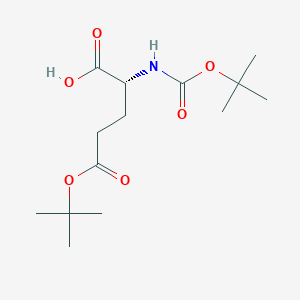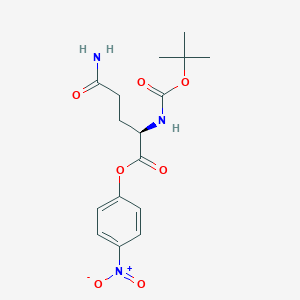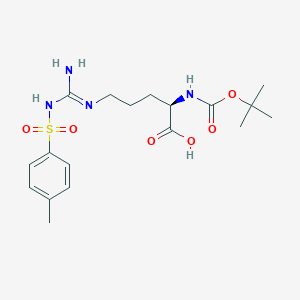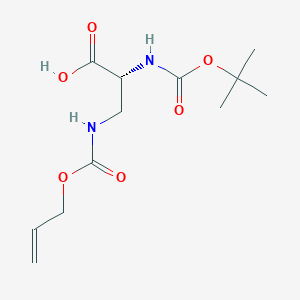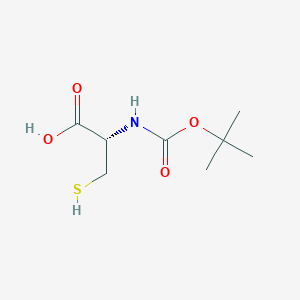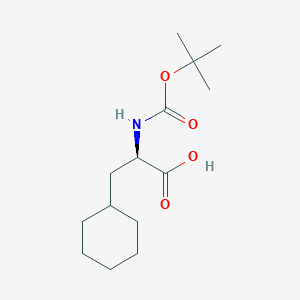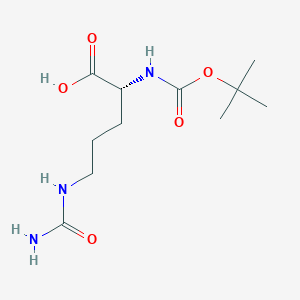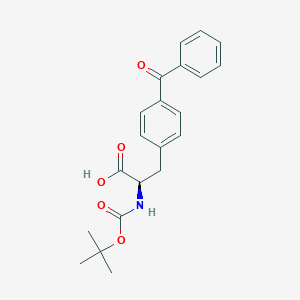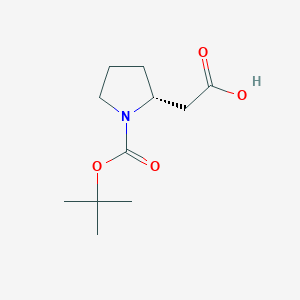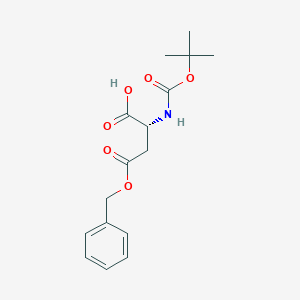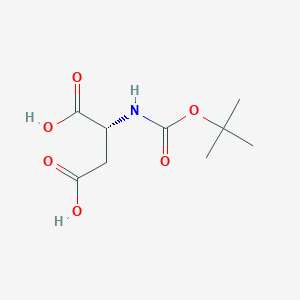
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-beta-cyano-L-alanine, also known as (2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, is a reversible inhibitor of the H2S-synthesizing enzyme CSE . This enzyme plays a crucial role in the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule involved in various physiological processes .
Mode of Action
The compound interacts with the CSE enzyme, blocking its activity and thereby inhibiting the synthesis of H2S . This interaction results in a decrease in the production of H2S, which can have significant effects on physiological processes regulated by this molecule .
Biochemical Pathways
Boc-beta-cyano-L-alanine affects the H2S biosynthesis pathway. Under normal conditions, the CSE enzyme catalyzes the conversion of L-cysteine to H2S. When Boc-beta-cyano-L-alanine inhibits CSE, the production of H2S is reduced . This can lead to downstream effects on various physiological processes, including vasodilation, inflammation, and neurotransmission, which are regulated by H2S .
Pharmacokinetics
It is known to be a solid compound that is stable at room temperature but decomposes at high temperatures . It is a hydrophilic compound with low solubility in water . These properties may impact its bioavailability and distribution in the body.
Result of Action
The inhibition of H2S synthesis by Boc-beta-cyano-L-alanine can have various molecular and cellular effects. For example, it has been shown to increase blood pressure in anaesthetized rats induced with hemorrhagic shock by inhibiting endogenous H2S synthesis . This suggests that the compound could potentially be used to modulate physiological processes regulated by H2S.
Action Environment
The action of Boc-beta-cyano-L-alanine can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with the compound decomposing at high temperatures . Additionally, its solubility in water could influence its distribution and efficacy in the body
Properties
IUPAC Name |
(2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: What is the structural significance of Boc-β-cyano-L-alanine as described in the research?
A: The research focuses on the unexpected formation of Boc-β-cyano-L-alanine as a byproduct during the synthesis of Boc-L-Asn-L-Pro-OBzl []. This byproduct arises from the dehydration of the asparagine (Asn) side chain in Boc-L-Asn-L-Pro-OBzl. The crystal structure of Boc-β-cyano-L-alanine reveals an extended conformation with a single intermolecular hydrogen bond [].
Q2: What are the crystallographic details of Boc-β-cyano-L-alanine?
A2: The study provides detailed crystallographic data for Boc-β-cyano-L-alanine:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

